Cas no 18361-67-6 (10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol)

10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol structure
18361-67-6 structure
Product Name:10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol
Numero CAS:18361-67-6
MF:C20H21NO6
MW:371.38384604454
CID:2053468
PubChem ID:78385284
Update Time:2025-04-21

10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 10,11-methanediyldioxy-2-methoxy-16-methyl-(6alpha)-rheadane-3,8alpha-diol
    • 5-((2R)-1t,8-dihydroxy-7-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-2r-yl)-benzo[1,3]dioxole-4-carbaldehyde (R)-cyclohemiacetal
    • N-Methyl-14-O-demethyl-epiporphyroxin
    • N-Methyl-14-O-demethylepiporphyroxin
    • N-Methyl-14-O-demethylepiporphyroxine
    • N-Methyl-14-O-desmethyl-epiporphyroxin
    • N-Methyl-14-O-desmethyl-epiporphyroxine
    • N-methyl-O14-demethyl-14-epi-porphyroxine
    • Epiporphyroxine, O14-demethyl-N-methyl-
    • Alkaloid A4
    • CHEBI:175773
    • DTXSID401280786
    • 17-methoxy-22-methyl-6,8,12-trioxa-22-azapentacyclo[11.9.0.02,10.05,9.014,19]docosa-2(10),3,5(9),14,16,18-hexaene-11,16-diol
    • 18361-67-6
    • Inchi: 1S/C20H21NO6/c1-21-6-5-10-7-15(24-2)13(22)8-12(10)18-17(21)11-3-4-14-19(26-9-25-14)16(11)20(23)27-18/h3-4,7-8,17-18,20,22-23H,5-6,9H2,1-2H3
    • Chiave InChI: DPRSKEMBOBQDJV-UHFFFAOYSA-N
    • Sorrisi: O1C(C2C3=C(C=CC=2C2C1C1C=C(C(=CC=1CCN2C)OC)O)OCO3)O

Proprietà calcolate

  • Massa esatta: 371.13688739g/mol
  • Massa monoisotopica: 371.13688739g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 27
  • Conta legami ruotabili: 1
  • Complessità: 549
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 80.6Ų
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.